Unlike its active enantiomer, which functions as a potent agonist at both cannabinoid receptor subtypes (CB1 and CB2), (S)-(-)-Win 55,212 mesylate exhibits significantly reduced binding affinity for these receptors. Therefore, it does not elicit the same pharmacological effects as (R)-(+)-Win 55,212 mesylate and is considered largely inactive. []
For instance, in a study investigating the effects of cannabinoids on TNFα release in microglial cells, researchers used both the active enantiomer, (+)-WIN 55,212-2, and the inactive enantiomer, (-)-WIN 55,212-2. The observation that the inactive enantiomer failed to inhibit TNFα release, unlike the active enantiomer, provided evidence for the stereoselectivity of the effect and supported the involvement of cannabinoid receptors. []
Similarly, in studies evaluating the analgesic properties of cannabinoids, researchers often include (S)-(-)-Win 55,212 mesylate as a control to demonstrate that the observed antinociceptive effects are specifically mediated by cannabinoid receptor activation and not due to non-specific drug effects. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: